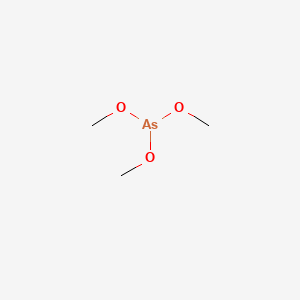
1-(2-Butoxypropoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxypropoxy)propan-2-ol is an organic compound with the molecular formula C₁₀H₂₂O₃ and a molecular weight of 190.28 g/mol . . This compound is a colorless liquid with a mild odor and is used in various industrial applications due to its solvent properties.
Méthodes De Préparation
1-(2-Butoxypropoxy)propan-2-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve continuous processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-(2-Butoxypropoxy)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions vary based on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Butoxypropoxy)propan-2-ol has several scientific research applications, including:
Biology: This compound is used in biological research as a solvent for various biological assays and experiments.
Medicine: It is used in the formulation of pharmaceuticals and other medical products.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxypropoxy)propan-2-ol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve different substances, facilitating their interaction and reaction. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and corrosion .
Comparaison Avec Des Composés Similaires
1-(2-Butoxypropoxy)propan-2-ol is similar to other glycol ethers, such as dipropylene glycol monomethyl ether and dipropylene glycol monoethyl ether . it is unique due to its specific butoxypropoxy group, which imparts different solvent properties and reactivity compared to other glycol ethers. This uniqueness makes it suitable for specific industrial applications where other glycol ethers may not be as effective.
Similar compounds include:
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- 2-Propanol, 1-(2-butoxy-1-methylethoxy)-
Propriétés
Numéro CAS |
24083-03-2 |
|---|---|
Formule moléculaire |
C10H22O3 CH3(CH2)3OCHCH3CH2OCH2CHOHCH3 C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(2-butoxypropoxy)propan-2-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-13-10(3)8-12-7-9(2)11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
RUYKSFADZRVSQT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)COCC(C)O |
Point d'ébullition |
229 °C |
Densité |
Relative density (water = 1): 1.03 |
Description physique |
COLOURLESS LIQUID. |
Solubilité |
Solubility in water, g/100ml at 20 °C: 5 |
Pression de vapeur |
Vapor pressure, kPa at 20 °C: 0.008 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)







![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
